molecular formula C12H17NO2 B12316394 [4-(Oxolan-2-ylmethoxy)phenyl]methanamine

[4-(Oxolan-2-ylmethoxy)phenyl]methanamine

Cat. No.: B12316394
M. Wt: 207.27 g/mol
InChI Key: SIONSKXCPDFBFA-UHFFFAOYSA-N
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Description

1-{4-[(oxolan-2-yl)methoxy]phenyl}methanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. The compound consists of a phenyl ring substituted with a methanamine group and an oxolan-2-ylmethoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(oxolan-2-yl)methoxy]phenyl}methanamine typically involves the reaction of 4-hydroxybenzaldehyde with oxirane to form 4-(oxiran-2-ylmethoxy)benzaldehyde. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(oxolan-2-yl)methoxy]phenyl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Halides, alkoxides

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted phenylmethanamine compounds .

Scientific Research Applications

1-{4-[(oxolan-2-yl)methoxy]phenyl}methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{4-[(oxolan-2-yl)methoxy]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-methyl-2-[(oxolan-2-yl)methoxy]phenyl}methanamine
  • {4-[(oxolan-2-yl)methoxy]phenyl}methanamine hydrochloride
  • {3-[(oxolan-2-yl)methoxy]phenyl}methanamine

Uniqueness

1-{4-[(oxolan-2-yl)methoxy]phenyl}methanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the oxolan-2-ylmethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(oxolan-2-ylmethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h3-6,12H,1-2,7-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIONSKXCPDFBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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